3-Oxocholic acid
Overview
Description
Synthesis Analysis
The synthesis of bile acid derivatives like 3-oxocholic acid involves complex chemical reactions. A notable method for the preparation of related bile acids includes the oxidation-dehydrogenation reaction of 3α-hydroxy 5β-bile acid formyl esters, followed by reductive allomerization and subsequent reduction processes (Iida et al., 1993). Another approach involves transforming the carboxyl and hydroxyl groups of cholic acid into carbonyl and esteryl groups, leading to the synthesis of steroidal oximes (Cui Jian-guo, 2010).
Molecular Structure Analysis
Understanding the molecular structure of 3-oxocholic acid and related compounds is essential for exploring their chemical behavior and interaction with biological systems. Techniques such as NMR and IR spectroscopy, alongside computational methods like density functional theory (DFT), provide insights into the molecular configurations, electronic structures, and reactive sites of these molecules.
Chemical Reactions and Properties
3-Oxocholic acid undergoes various chemical reactions, reflecting its versatile chemical properties. The reaction mechanisms and kinetics with reactive oxygen species highlight the compound's reactivity and potential antioxidative properties (Garzón et al., 2014). The study of oxa-Michael reactions and related chemical processes further demonstrates the rich reactivity of oxygen nucleophiles in conjugated systems, relevant to understanding the chemical behavior of bile acids (Nising & Bräse, 2012).
Physical Properties Analysis
The physical properties of 3-oxocholic acid, including solubility, melting point, and optical activity, are influenced by its molecular structure. The presence of hydroxyl groups and the steroid backbone significantly affect its interactions with other molecules and solvents, crucial for its biological and chemical functions.
Chemical Properties Analysis
The chemical properties of 3-oxocholic acid, such as acidity, basicity, and reactivity towards various reagents, are determined by its functional groups. Studies on the synthesis of glycine conjugates of 3-oxo derivatives of bile acids highlight the importance of these chemical properties in the biological activity and metabolism of bile acids (Henly & Owen, 1988).
Scientific Research Applications
Application in Ulcerative Colitis and Colorectal Cancer Research
- Scientific Field: Medical and Health Sciences
- Summary of Application: 3-Oxocholic acid has been found to play a role in the development of Ulcerative Colitis (UC) into Colorectal Cancer (CRC). The concentrations of 3-Oxocholic acid gradually increased during the development of UC to CRC .
- Methods of Application: The study involved the detection of metabolites in bronchoalveolar lavage fluid (BALF) and lung tissues using UHPLC–Q-TOF-MS/MS technology, while microbiome characterization was performed in BALF using 16S rDNA sequencing .
- Results or Outcomes: The study found that the levels of pulmonary metabolites, including 3-Oxocholic acid, changed greatly during the development of UC to CRC. This suggests that these metabolites might be key markers related to lung and gut diseases .
Application in Ulcerative Colitis and Colorectal Cancer Research
- Scientific Field: Medical and Health Sciences
- Summary of Application: 3-Oxocholic acid has been found to play a role in the development of Ulcerative Colitis (UC) into Colorectal Cancer (CRC). The concentrations of 3-Oxocholic acid gradually increased during the development of UC to CRC .
- Methods of Application: The study involved the detection of metabolites in bronchoalveolar lavage fluid (BALF) and lung tissues using UHPLC–Q-TOF-MS/MS technology, while microbiome characterization was performed in BALF using 16S rDNA sequencing .
- Results or Outcomes: The study found that the levels of pulmonary metabolites, including 3-Oxocholic acid, changed greatly during the development of UC to CRC. This suggests that these metabolites might be key markers related to lung and gut diseases .
Application in Cachexia in Lung Cancer Patients
- Scientific Field: Oncology
- Summary of Application: 3-Oxocholic acid has been associated with cachexia in lung cancer patients. The enrichment of 3-Oxocholic acid in non-cachectic patients was positively correlated with gut microbial species .
- Methods of Application: The study integrated shotgun metagenomics and plasma metabolomics of lung cancer patients to investigate the role of the human gut microbiome in cachexia .
- Results or Outcomes: The study found that the gut microbiota capacity for lipopolysaccharides biosynthesis was significantly enriched in cachectic patients. This suggests that the gut microbiota could have an influence on cachexia with possible therapeutic applications .
Application in Thalassomonas actiniarum Research
- Scientific Field: Microbiology
- Summary of Application: 3-Oxocholic acid has been isolated from Thalassomonas actiniarum, a marine invertebrate symbiont. The ability to generate cholic acid was assessed for all three species belonging to the genus Thalassomonas .
- Methods of Application: The study involved the dereplication of the active fraction using HPLC-MS, which led to the isolation and structural elucidation of cholic acid and 3-Oxocholic acid .
- Results or Outcomes: The study suggests a mechanism for the hydrolysis of conjugated bile acids present in the growth medium, resulting in the generation of cholic acid and 3-Oxocholic acid .
Application in Gut Microbiota Research
- Scientific Field: Microbiology
- Summary of Application: 3-Oxocholic acid has been associated with the composition and metabolic functions of human gut microbiota. The enrichment of 3-Oxocholic acid in non-cachectic patients was positively correlated with gut microbial species .
- Methods of Application: The study integrated shotgun metagenomics and plasma metabolomics of lung cancer patients to investigate the role of the human gut microbiome in cachexia .
- Results or Outcomes: The study found that the gut microbiota capacity for lipopolysaccharides biosynthesis was significantly enriched in cachectic patients. This suggests that the gut microbiota could have an influence on cachexia with possible therapeutic applications .
Application in Cancer Cachexia Research
- Scientific Field: Oncology
- Summary of Application: 3-Oxocholic acid has been associated with cachexia in cancer patients. The enrichment of 3-Oxocholic acid in non-cachectic patients was positively correlated with gut microbial species .
- Methods of Application: The study integrated shotgun metagenomics and plasma metabolomics of lung cancer patients to investigate the role of the human gut microbiome in cachexia .
- Results or Outcomes: The study found that the gut microbiota capacity for lipopolysaccharides biosynthesis was significantly enriched in cachectic patients. This suggests that the gut microbiota could have an influence on cachexia with possible therapeutic applications .
Safety And Hazards
No special measures are required for handling 3-Oxocholic acid . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .
properties
IUPAC Name |
(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKUSRBIIZNLHZ-DJDNIQJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316583 | |
Record name | 3-Oxocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Oxocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Oxocholic acid | |
CAS RN |
2304-89-4 | |
Record name | 3-Oxocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,12-Dihydroxy-3-oxocholanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-DEHYDROCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NFU5ZM6X6V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Oxocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 220 °C | |
Record name | 3-Oxocholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000502 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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